1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1366835-78-0
Cat. No.: VC3058004
Molecular Formula: C19H27NO4
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1366835-78-0 |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H27NO4/c1-12(2)13-6-8-14(9-7-13)15-10-20(11-16(15)17(21)22)18(23)24-19(3,4)5/h6-9,12,15-16H,10-11H2,1-5H3,(H,21,22) |
| Standard InChI Key | JDEWSAXOVLKJBE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Properties
1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is a synthetic organic compound characterized by a pyrrolidine core with specific functional groups and substituents. The compound exists in different stereoisomeric forms, with the trans configuration being particularly significant in research applications.
Basic Identification
The compound is identified by several key parameters as outlined in the table below:
| Parameter | Information |
|---|---|
| Molecular Formula | C19H27NO4 |
| Molecular Weight | 333.42-333.43 g/mol |
| CAS Numbers | 1394827-14-5, 1263281-52-2 |
| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylic acid |
| Standard InChIKey | JDEWSAXOVLKJBE-JKSUJKDBSA-N |
| PubChem Compound ID | 46835531 |
The compound features multiple CAS numbers in scientific literature, reflecting its different stereoisomeric forms . The most commonly referenced CAS number is 1394827-14-5, which corresponds to the trans configuration of the molecule .
Structural Features
The structural components of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid include:
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A pyrrolidine ring serving as the core structure
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A tert-butoxycarbonyl (Boc) protecting group at the 1-position of the pyrrolidine ring
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A 4-isopropylphenyl substituent at the 4-position
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A carboxylic acid moiety at the 3-position
The presence of the Boc protecting group is particularly significant as it enhances the stability of the molecule during synthetic processes and chemical manipulations, making it valuable in multi-step organic synthesis pathways.
Stereochemistry
The stereochemistry of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid plays a crucial role in its biological activity and applications in pharmaceutical research.
Stereoisomeric Forms
Physical and Chemical Properties
Understanding the physical and chemical properties of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is essential for its proper handling, storage, and application in research.
Solubility
The compound demonstrates differential solubility across various solvents, which is an important consideration for research applications and solution preparation. While specific solubility values aren't provided in the search results, the compound is typically dissolved in organic solvents such as DMSO for the preparation of stock solutions .
Solution Preparation
The preparation of solutions containing 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid requires specific methodologies to ensure proper concentration and stability.
Stock Solution Preparation
Table 1: Stock Solution Preparation Guide
| Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
|---|---|---|---|
| 1 mM | 2.9991 mL | 14.9957 mL | 29.9913 mL |
| 5 mM | 0.5998 mL | 2.9991 mL | 5.9983 mL |
| 10 mM | 0.2999 mL | 1.4996 mL | 2.9991 mL |
This table provides guidance on the volume of solvent required to achieve specific molar concentrations when dissolving different amounts of the compound .
Research Applications
1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid has significant applications in various fields of scientific research, particularly in pharmaceutical development and organic synthesis.
Pharmaceutical Research
The compound is primarily utilized in pharmaceutical research and development, where its unique structure makes it valuable for:
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Drug discovery programs targeting specific biological pathways
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Structure-activity relationship (SAR) studies for optimizing pharmaceutical candidates
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Development of novel therapeutic agents, particularly those targeting cancer, neurological conditions, and metabolic disorders
Its specific stereochemistry, particularly the (3S,4R) configuration, may provide selective interactions with biological targets, making it potentially useful in the design of targeted therapeutics.
Organic Synthesis
In the field of organic chemistry, this compound serves as:
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A key intermediate in multi-step synthetic pathways
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A building block for more complex molecular structures
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A model compound for studying specific chemical transformations
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A substrate for investigating stereoselective reactions
The presence of the Boc protecting group makes it particularly valuable in synthetic sequences where protection of the pyrrolidine nitrogen is necessary for selective transformations at other positions of the molecule.
Synthetic Methodologies
The synthesis of 1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step reactions requiring precise control of conditions to ensure stereoselectivity and yield.
Common Synthetic Routes
Though detailed synthetic protocols weren't provided in the search results, common approaches to similar compounds typically involve:
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Initial condensation reactions between 4-isopropylbenzaldehyde and appropriate pyrrolidine precursors
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Cyclization reactions facilitated by palladium or copper catalysts
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Introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O) in the presence of bases such as 4-dimethylaminopyridine (DMAP)
These reactions generally require controlled conditions including specific solvent systems (DMF, toluene), optimized temperature ranges (40-100°C), and often inert atmospheric conditions using nitrogen or argon.
Analytical Characterization
Confirmation of successful synthesis and structural integrity typically employs:
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NMR spectroscopy (¹H and ¹³C) for structural elucidation and stereochemical confirmation
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High-performance liquid chromatography (HPLC) for purity assessment
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High-resolution mass spectrometry (HRMS) for molecular weight verification
These analytical techniques ensure that the synthesized compound meets the required specifications for research applications.
Availability and Sourcing
1-(Tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid is available from several commercial suppliers specializing in research chemicals.
Product Specifications
When sourcing the compound, researchers should consider:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume